molecular formula C18H21Cl2N3O2 B4377816 N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377816
M. Wt: 382.3 g/mol
InChI Key: OAPPPUKCCZJKSQ-UHFFFAOYSA-N
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Description

N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a dichlorophenoxy moiety, and a pyrazole carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenoxy moiety. This can be achieved through the reaction of 2,6-dichlorophenol with an appropriate alkylating agent. The resulting intermediate is then coupled with a cycloheptyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrazole carboxamide core, which can be synthesized through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and dichlorophenoxy-containing molecules. Examples are:

Uniqueness

N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c19-14-8-5-9-15(20)17(14)25-12-23-11-10-16(22-23)18(24)21-13-6-3-1-2-4-7-13/h5,8-11,13H,1-4,6-7,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPPUKCCZJKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-CYCLOHEPTYL-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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